molecular formula C11H19NO4 B180073 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate CAS No. 145681-01-2

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate

Cat. No.: B180073
CAS No.: 145681-01-2
M. Wt: 229.27 g/mol
InChI Key: WVDGSSCWFMSRHN-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with tert-butyl and methyl groups, as well as two ester functional groups. It is commonly used in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl esterifying agents. One common method involves the use of tert-butyl chloroformate and methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate:

    1-tert-Butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327861
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145681-01-2
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in the synthesis of the fluorous prolinol methyl ether catalyst?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the fluorous prolinol methyl ether catalyst. [] The research highlights its transformation through perfluorohexylethylation, methylation, and deprotection to yield the target catalyst. This process demonstrates the compound's versatility as a synthetic building block for creating chiral catalysts with potential applications in asymmetric synthesis.

Q2: How does the structure of the catalyst derived from this compound influence its catalytic activity in the Michael addition reaction?

A2: The research demonstrates that incorporating a fluorous perfluorohexylethyl group, introduced via this compound, significantly enhances the diastereoselectivity of the prolinol methyl ether catalyst in the Michael addition of propanal to nitrostyrene. [] The study reveals a syn/anti ratio of 92:8 with the fluorous catalyst, surpassing the selectivity observed with non-fluorinated counterparts (syn/anti = 87-80:13-20). This difference underscores the impact of the fluorous alkyl group, originating from the starting material, on the catalyst's ability to differentiate between diastereomeric transition states during the reaction.

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